Cas no 881845-14-3 ((dimethyl-4H-1,2,4-triazol-3-yl)methanol)

(Dimethyl-4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a triazole core substituted with dimethyl and hydroxymethyl functional groups. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceuticals and agrochemicals. The hydroxymethyl group enhances reactivity, enabling further derivatization, while the dimethyl substitution contributes to steric and electronic modulation. Its stable triazole ring offers resistance to metabolic degradation, making it valuable in drug design. The compound is typically handled under standard laboratory conditions, with purity and stability being key considerations for optimal performance in reactions. Its balanced properties make it a useful building block in medicinal and organic chemistry research.
(dimethyl-4H-1,2,4-triazol-3-yl)methanol structure
881845-14-3 structure
Product Name:(dimethyl-4H-1,2,4-triazol-3-yl)methanol
CAS No:881845-14-3
MF:C5H9N3O
MW:127.144460439682
MDL:MFCD11857828
CID:4285856
PubChem ID:18726738
Update Time:2025-11-04

(dimethyl-4H-1,2,4-triazol-3-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 4H-1,2,4-Triazole-3-methanol, 4,5-dimethyl-
    • (4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanol
    • (dimethyl-4H-1,2,4-triazol-3-yl)methanol
    • (4,5-dimethyl-1,2,4-triazol-3-yl)methanol
    • MFCD11857828
    • BS-40167
    • DB-395998
    • Z422595466
    • AKOS009472341
    • 4,5-Dimethyl-4H-1,2,4-triazole-3-methanol
    • SCHEMBL2045051
    • EN300-41584
    • GKB84514
    • AB00998614-01
    • 964-856-5
    • SUYSEWOAGPULMR-UHFFFAOYSA-N
    • 881845-14-3
    • AT12267
    • MDL: MFCD11857828
    • Inchi: 1S/C5H9N3O/c1-4-6-7-5(3-9)8(4)2/h9H,3H2,1-2H3
    • InChI Key: SUYSEWOAGPULMR-UHFFFAOYSA-N
    • SMILES: N1=C(C)N(C)C(CO)=N1

Computed Properties

  • Exact Mass: 127.074561919Da
  • Monoisotopic Mass: 127.074561919Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 98.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 50.9Ų

(dimethyl-4H-1,2,4-triazol-3-yl)methanol Pricemore >>

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abcr
AB294068-250mg
(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methanol, 95%; .
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A2B Chem LLC
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(dimethyl-4H-1,2,4-triazol-3-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:881845-14-3)(dimethyl-4H-1,2,4-triazol-3-yl)methanol
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:52
Price ($):353.0
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(dimethyl-4H-1,2,4-triazol-3-yl)methanol Related Literature

Additional information on (dimethyl-4H-1,2,4-triazol-3-yl)methanol

Comprehensive Overview of (dimethyl-4H-1,2,4-triazol-3-yl)methanol (CAS No. 881845-14-3)

(dimethyl-4H-1,2,4-triazol-3-yl)methanol (CAS No. 881845-14-3) is a specialized heterocyclic compound with significant potential in pharmaceutical and agrochemical research. This triazole derivative features a unique molecular structure combining a 1,2,4-triazole core with a hydroxymethyl functional group, making it valuable for drug discovery and material science applications. Researchers are particularly interested in its hydrogen bonding capacity and structural versatility, which enable diverse molecular interactions.

The growing demand for triazole-based compounds in medicinal chemistry has positioned (dimethyl-4H-1,2,4-triazol-3-yl)methanol as a promising building block. Recent studies highlight its potential in developing enzyme inhibitors and biologically active molecules, especially for targeting protein-protein interactions. The compound's moderate polarity and water solubility make it suitable for various formulation development processes, addressing current challenges in drug delivery systems.

From a synthetic chemistry perspective, (dimethyl-4H-1,2,4-triazol-3-yl)methanol serves as a versatile intermediate. Its reactive hydroxyl group allows for numerous derivatization possibilities, including esterification, etherification, and nucleophilic substitution reactions. These characteristics align with the pharmaceutical industry's focus on structure-activity relationship studies and lead compound optimization strategies.

The compound's thermal stability and crystalline properties have attracted attention in materials science applications. Researchers are investigating its potential in creating metal-organic frameworks (MOFs) and coordination polymers, particularly for molecular recognition applications. These developments respond to the increasing market demand for functional materials in sensing and separation technologies.

Analytical characterization of (dimethyl-4H-1,2,4-triazol-3-yl)methanol typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. The compound's distinct spectroscopic signatures facilitate quality control in research settings. Current synthetic methodology improvements focus on green chemistry approaches, reflecting the chemical industry's shift toward sustainable synthesis practices.

Market analysis indicates growing interest in triazole-containing compounds across multiple sectors. The global focus on antiviral research and antifungal development has created new opportunities for derivatives of (dimethyl-4H-1,2,4-triazol-3-yl)methanol. Pharmaceutical companies are particularly interested in its potential for combination therapies and adjuvant formulations.

Recent patent filings demonstrate increasing commercial activity surrounding triazole derivatives, with several applications citing compounds structurally related to (dimethyl-4H-1,2,4-triazol-3-yl)methanol. These developments address critical needs in personalized medicine and targeted drug delivery, aligning with current healthcare trends toward precision therapeutics.

The compound's structure-property relationships continue to be an active area of computational chemistry research. Advanced molecular modeling techniques are being employed to predict its pharmacokinetic properties and potential biological targets. These computational approaches complement experimental studies in accelerating drug discovery pipelines.

Quality standards for (dimethyl-4H-1,2,4-triazol-3-yl)methanol typically require ≥95% purity for research applications, with specialized grades available for high-throughput screening and combinatorial chemistry. The compound's stability under various storage conditions makes it suitable for long-term research projects and international collaborations.

Future research directions for (dimethyl-4H-1,2,4-triazol-3-yl)methanol include exploration of its chiral derivatives and investigation of its potential in asymmetric synthesis. The compound's versatility positions it as a valuable tool for addressing current challenges in medicinal chemistry and pharmaceutical development, particularly in the context of emerging therapeutic modalities.

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Amadis Chemical Company Limited
(CAS:881845-14-3)(dimethyl-4H-1,2,4-triazol-3-yl)methanol
A1059831
Purity:99%
Quantity:1g
Price ($):353.0
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